1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine
Description
Overview of Furo[3,2-c]pyridine (B1313802) Core Structures in Heterocyclic Chemistry
The Furo[3,2-c]pyridine core is a notable heterocyclic compound, representing one of the six possible isomers of furopyridine. This structure is formed by the fusion of a furan (B31954) ring and a pyridine (B92270) ring. Characterized as an analog of isoquinoline, the Furo[3,2-c]pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Its chemical significance stems from the unique combination of a π-excessive furan ring and a π-deficient pyridine ring.
Fused pyridine derivatives are a major class of compounds in medicinal chemistry, largely due to their prevalence in numerous biologically active molecules. The pyridine nucleus is capable of forming hydrogen bonds and possesses weak basicity, which can enhance the solubility and pharmacokinetic properties of potential drug candidates. The fusion of this ring with other heterocyclic systems, such as furan, generates novel scaffolds with a broad spectrum of biological activities.
Historical Context of Furo[3,2-c]pyridine Research
The synthesis of the Furo[3,2-c]pyridine ring system has been a subject of evolving research. Historically, one of the initial approaches involved the Curtius rearrangement of 3-(2-furyl)acryloyl azide. Another early method involved preparing substituted furopropenoic acids, converting them into the corresponding azides, and subsequently cyclizing them through heating to form furopyridones. researchgate.net
More contemporary synthetic strategies have shifted towards constructing the furan ring onto a pre-existing pyridine scaffold. Modern organic synthesis has introduced highly efficient cascade or tandem reactions for this purpose. A prominent example is a Sonogashira reaction followed by a 5-endo-dig cyclization to generate the furan ring. semanticscholar.org For the related hydrogenated tetrahydrofuro[3,2-c]pyridine core, key strategies include the Pictet–Spengler reaction and the Bischler-Napieralski cyclocondensation. beilstein-journals.orgnih.gov The advent of transition-metal catalysis, particularly using palladium and copper, has become a cornerstone for forming the complex C-C and C-heteroatom bonds required for constructing the Furo[3,2-c]pyridine skeleton with high selectivity. semanticscholar.org
Rationale for Investigating 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine and Related Furo[3,2-c]pyridine Amines
The scientific impetus for investigating this compound and its analogs is rooted in the extensive biological activities demonstrated by the parent Furo[3,2-c]pyridine scaffold. Derivatives of this core structure have shown potential as antipsychotic agents, exhibiting potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors while having weak interactions with dopamine (B1211576) D2 receptors. nih.gov
Furthermore, the hydrogenated versions of this scaffold are key structural motifs in many bioactive natural compounds. beilstein-journals.org For instance, specific tetrahydrofuro[3,2-c]pyridine derivatives have demonstrated significant in vitro JAK2 inhibitory activity, while others act as potent κ-opioid receptor agonists or possess antituberculosis properties. beilstein-journals.org The introduction of an ethan-1-amine side chain to the Furo[3,2-c]pyridine core is a strategic decision in medicinal chemistry. The primary amine group can serve as a crucial pharmacophore, participating in hydrogen bonding with biological targets and acting as a basic center, which is often vital for receptor binding and improving physicochemical properties.
Scope and Objectives of Academic Research on the Compound Class
Academic research on the Furo[3,2-c]pyridine class of compounds is multifaceted, with several key objectives. A primary goal is the development of novel, efficient, and versatile synthetic routes to access these complex heterocyclic systems. semanticscholar.org This includes the optimization of reaction conditions and the exploration of new catalytic methods.
A significant portion of the research is dedicated to synthesizing new derivatives and evaluating their biological potential. researchgate.netsemanticscholar.orgnih.govnih.gov The main therapeutic areas of interest include antipsychotics, anticancer agents, and antimicrobial compounds. nih.govnih.gov Researchers aim to establish clear structure-activity relationships (SAR) to guide the design of next-generation compounds with enhanced potency and selectivity. nih.gov Beyond medicinal applications, the unique electronic properties of the Furo[3,2-c]pyridine system have prompted investigations into its photophysical characteristics, suggesting potential applications in the field of materials science. semanticscholar.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1518581-43-5 |
| Molecular Formula | C₉H₁₀N₂O |
| IUPAC Name | 1-(furo[3,2-c]pyridin-2-yl)ethan-1-amine |
| InChI Key | GRRYGMAFEKWZSG-UHFFFAOYSA-N |
| Physical Form | Liquid |
| Data sourced from Sigma-Aldrich sigmaaldrich.com |
Table 2: Examples of Bioactive Furo[3,2-c]pyridine Derivatives
| Derivative Class | Biological Activity | Reference |
| Arylpiperazine derivatives | Potential antipsychotic activity | nih.gov |
| Tetrahydrofuro[3,2-c]pyridines | JAK2 inhibition, κ-opioid receptor agonism, antituberculosis activity | beilstein-journals.org |
| 4-substituted furo[3,2-c]pyridines | Antimicrobial activity | |
| Furo[3,2-c]pyridine-3-carboxamide | Anticancer, antibacterial, antifungal properties |
Structure
3D Structure
Properties
IUPAC Name |
1-furo[3,2-c]pyridin-2-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(10)9-4-7-5-11-3-2-8(7)12-9/h2-6H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRYGMAFEKWZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Furo 3,2 C Pyridine Systems and 1 Furo 3,2 C Pyridin 2 Yl Ethan 1 Amine
General Synthetic Routes to the Furo[3,2-c]pyridine (B1313802) Ring System
The assembly of the bicyclic furo[3,2-c]pyridine scaffold can be achieved through several elegant and efficient chemical transformations.
Cyclization reactions are a cornerstone in the synthesis of the furo[3,2-c]pyridine system. One notable method is the Pictet-Spengler reaction, which has been successfully employed for the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.govnih.govresearchgate.netresearchgate.net This reaction typically involves the condensation of a furan-containing amine, such as 2-(5-methylfuran-2-yl)ethanamine, with an aldehyde, followed by an acid-catalyzed cyclization. beilstein-journals.orgnih.govnih.gov The choice of acid and reaction conditions can be optimized to improve yields. beilstein-journals.org
Another versatile cyclization strategy involves the thermal or acid-catalyzed cyclization of appropriately substituted furan (B31954) or pyridine (B92270) precursors. For instance, (E)-3-(1-Benzofuran-2-yl)propenoic acid can be converted to its corresponding azide, which upon heating, cyclizes to form a Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridin-1(2H)-one. This intermediate can then be aromatized and further modified to yield the furo[3,2-c]pyridine core. researchgate.net
| Cyclization Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Pictet-Spengler Reaction | 2-(Furan-2-yl)ethanamine derivatives and aldehydes | Acid-catalyzed, leads to tetrahydrofuro[3,2-c]pyridines | beilstein-journals.orgnih.govnih.govresearchgate.netresearchgate.net |
| Thermal Cyclization of Azides | Substituted furopyridone precursors | Involves Curtius rearrangement to an isocyanate intermediate | researchgate.net |
| Bischler–Napieralski Cyclocondensation | 2-(Furan-2-yl)ethanamine | Instability of dihydrofuro[3,2-c]pyridine intermediates can be a challenge | beilstein-journals.org |
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like furo[3,2-c]pyridines from simple starting materials in a single step. These reactions are highly valued for their ability to rapidly generate molecular diversity. While specific MCRs leading directly to the parent furo[3,2-c]pyridine are not extensively detailed in the provided search results, the general strategy is a recognized method for constructing substituted pyridine and fused pyridine systems. nih.gov For example, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes formed in situ. nih.gov Such strategies could potentially be adapted for the synthesis of furo[3,2-c]pyridine derivatives.
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, and they have been applied to the synthesis of furo[3,2-c]pyridine systems. The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key step in some synthetic routes. semanticscholar.orgwikipedia.orgrsc.org For instance, a cascade process involving a Sonogashira reaction of 4-hydroxy-3-iodopyridine with a suitable terminal alkyne, followed by an immediate 5-endo-dig cyclization, can efficiently generate the furan ring fused to the pyridine. semanticscholar.org
| Palladium-Mediated Reaction | Key Reactants | Catalyst System | Key Transformation | Reference |
|---|---|---|---|---|
| Sonogashira Coupling/Cyclization | 4-Hydroxy-3-iodopyridine, terminal alkynes | Palladium catalyst, copper co-catalyst, base | Formation of C-C bond followed by furan ring closure | semanticscholar.org |
Specific Methodologies for the Introduction of the Ethan-1-amine Moiety
Once the furo[3,2-c]pyridine scaffold is in place, the next critical step is the introduction of the ethan-1-amine side chain at the 2-position. This is typically achieved through the conversion of a ketone precursor.
A common and logical precursor for the synthesis of 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine is the corresponding ketone, 1-{furo[3,2-c]pyridin-2-yl}ethan-1-one. The primary method for converting a ketone to a primary amine is reductive amination. frontiersin.orgbohrium.comharvard.eduorganic-chemistry.org This process involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the desired amine. harvard.edu Various reducing agents can be employed for this transformation, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for the iminium ion over the ketone. harvard.edu Catalytic hydrogenation over a metal catalyst is another effective method for the reduction step. frontiersin.orgbohrium.com
| Reaction | Ketone Precursor | Reagents | Key Intermediate | Product | Reference |
|---|---|---|---|---|---|
| Reductive Amination | 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one | Ammonia source (e.g., NH4OAc), Reducing agent (e.g., NaBH3CN, NaBH(OAc)3, H2/catalyst) | Imine | This compound | frontiersin.orgbohrium.comharvard.eduorganic-chemistry.org |
Direct amination reactions on the furo[3,2-c]pyridine ring are less common for the introduction of an ethan-1-amine group. However, catalytic amination methods have been developed for heterocyclic systems. For instance, palladium-catalyzed amination reactions are used to form C-N bonds with aryl and heteroaryl halides. nih.govrsc.org While not directly applicable to the synthesis of the target molecule from an unsubstituted furo[3,2-c]pyridine, these methods could be relevant if a suitable halo-substituted precursor were available. More direct approaches for the amination of ketones often involve the use of specific nitrogen sources in the presence of a catalyst. nih.govrsc.org For example, a Zn-ProPhenol catalyzed direct asymmetric amination of unactivated ketones using di-tert-butyl azodicarboxylate as the nitrogen source has been reported for the construction of N-containing stereocenters. rsc.org
Functional Group Interconversions and Derivatization from this compound Precursors or Analogs
Reactions of Furo[3,2-c]pyridine N-oxides
The N-oxidation of the pyridine ring in furo[3,2-c]pyridine systems introduces a reactive handle for further functionalization. Pyridine N-oxides, in general, can be synthesized by the oxidation of the parent pyridine with various peroxy acids. wikipedia.org The N-O bond in these compounds alters the electron distribution in the pyridine ring, making the 2- and 4-positions susceptible to nucleophilic attack. wikipedia.orgarkat-usa.org
A common transformation of pyridine N-oxides involves reaction with trimethylsilyl (B98337) cyanide. This reaction can lead to the introduction of a cyano group at various positions on the pyridine ring. researchgate.net The regioselectivity of this cyanation can be influenced by the presence of a Lewis acid, such as a zinc halide, which can increase reactivity and improve regioselectivity. researchgate.net For instance, the reaction of 3-substituted pyrazine (B50134) 1-oxides with trimethylsilyl cyanide in the presence of triethylamine (B128534) results in cyanopyrazines, with electron-donating groups favoring high regioselectivity to 2-substituted 3-cyanopyrazines. researchgate.net This type of reaction provides a pathway to carbonitrile intermediates, which are versatile precursors for amines like this compound.
Furthermore, pyridine N-oxides can undergo metal-free methylation at the C-H bond using peroxides as the methyl source under neat conditions. rsc.org This radical process is tolerant of various functional groups on the pyridine N-oxide ring, including chloro, nitro, and methoxy (B1213986) groups, affording the methylated products in moderate to excellent yields. rsc.org
Transformations Involving Carbonitrile Intermediates
Carbonitrile intermediates are pivotal in the synthesis of more complex furo[3,2-c]pyridine derivatives, including the target amine. The hydrolysis of a carbonitrile group can yield a carboxylic acid. For example, 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carbonitrile can be hydrolyzed to the corresponding 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carboxylic acid. researchgate.net
The reduction of the carbonitrile group is a direct route to primary amines. While specific examples for the direct synthesis of this compound from a nitrile precursor were not detailed in the provided search results, this is a standard and widely used transformation in organic synthesis. The nitrile group can be reduced using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to afford the corresponding primary amine.
Cycloaddition Reactions to Form Polycondensed Systems (e.g., furo[3,2-c]pyrazolo[1,5-a]pyridines)
The furo[3,2-c]pyridine core can be further elaborated into more complex polycondensed heterocyclic systems through cycloaddition reactions. One such example is the formation of furo[3,2-c]pyrazolo[1,5-a]pyridines. researchgate.net This transformation can be achieved via a 1,3-dipolar cycloaddition reaction. researchgate.net
The synthesis of these fused systems often begins with the N-amination of the furo[3,2-c]pyridine. For instance, Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine can be N-aminated with 1-[(aminooxy)sulfonyl]-4-methylbenzene to produce the corresponding 2-amino Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridin-2-ium 4-methylbenzene sulfonate. researchgate.net This salt can then be transformed into an unisolated zwitterionic N-imide, which acts as the 1,3-dipole. researchgate.net The subsequent cycloaddition of this N-imide with dipolarophiles like dimethyl but-2-ynedioate (DMBD) or ethyl propiolate affords the corresponding Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyrazolo[1,5-a]pyridine carboxylic acid-esters. researchgate.net Similarly, oxidative [3+2] cycloaddition of alkynylphosphonates with pyridinium-N-imines provides a route to pyrazolo[1,5-a]pyridine-3-phosphonates. mdpi.com
Other Post-cyclization Modifications (e.g., N-acetylation, N-methylation)
Following the construction of the core furo[3,2-c]pyridine or its hydrogenated analogs, further modifications can be made to the nitrogen atom. For example, a tetrahydrofuro[3,2-c]pyridine can undergo N-acetylation by treatment with acetyl chloride. beilstein-journals.orgnih.gov This reaction introduces an acetyl group onto the pyridine nitrogen, altering the compound's properties.
Similarly, N-methylation of the tetrahydrofuro[3,2-c]pyridine can be achieved. This is typically carried out by treating the parent heterocycle with a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an electrophilic methyl source like methyl iodide. beilstein-journals.orgnih.gov These post-cyclization modifications are crucial for creating a diverse library of compounds for further study.
Structure Activity Relationship Sar Studies of 1 Furo 3,2 C Pyridin 2 Yl Ethan 1 Amine Derivatives
Influence of Substituents on the Furo[3,2-c]pyridine (B1313802) Core on Biological Activities
The furo[3,2-c]pyridine core is a key pharmacophore that has been explored for various biological activities, including potential antipsychotic and anticancer properties. nih.govnih.gov Variations in the substituents on this core structure have been shown to significantly impact its biological effects.
The position of functional groups on the furo[3,2-c]pyridine ring system is a crucial determinant of biological activity. For instance, in a series of benzofuro[2,3-b]pyridine (B12332454) derivatives, the position of substituents on the benzene (B151609) ring attached to the pyridine (B92270) core significantly influenced their inhibitory activity. An inverse pattern of activity was observed when comparing substitutions at the 2-position versus the 4-position of the pyridine ring. acs.org Specifically, electron-donating groups at the 4-position conferred better activity than electron-withdrawing groups, while the opposite was true at the 2-position. acs.org
Research on other furo[3,2-b]pyridine (B1253681) derivatives has also highlighted the importance of substituent placement. For example, a study on 2-substituted furo[3,2-b]pyridines as potential cytotoxic agents found that the nature and position of the substituent at the 2-position were critical for their anticancer activity. nih.govresearchgate.net
Both steric and electronic factors of the substituents on the furo[3,2-c]pyridine core play a significant role in determining the biological activity of the resulting derivatives.
Steric Effects: The size and shape of the substituents can influence how the molecule interacts with its biological target. In the case of benzofuro[2,3-b]pyridine derivatives, it was found that bulky groups could disrupt the optimal binding conformation with the target protein, leading to diminished potency. acs.org For example, introducing larger groups like a naphthyl ring resulted in a pronounced negative impact on activity. acs.org Conversely, smaller alkyl groups like isopropyl or cyclopentyl significantly enhanced activity, suggesting that spatial compatibility is crucial. acs.org
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can alter the electronic distribution within the furo[3,2-c]pyridine ring system, thereby affecting its binding affinity to receptors or enzymes. For benzofuro[2,3-b]pyridines, the introduction of electron-withdrawing groups, such as a fluoro substituent, at the 2-position of the pyridine-attached benzene ring led to a slight increase in activity. acs.org In contrast, strongly electron-donating groups like a methoxy (B1213986) group at the same position resulted in decreased activity. acs.org This suggests that the electronic properties of the substituents are key to modulating the biological response.
| Compound Series | Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |
|---|---|---|---|---|
| Benzofuro[2,3-b]pyridines | 2-position of pyridine-attached benzene | Electron-withdrawing (e.g., Fluoro) | Slight increase in activity | acs.org |
| Benzofuro[2,3-b]pyridines | 2-position of pyridine-attached benzene | Electron-donating (e.g., Methoxy) | Decreased activity | acs.org |
| Benzofuro[2,3-b]pyridines | 4-position of pyridine-attached benzene | Electron-donating | Improved activity | acs.org |
| Benzofuro[2,3-b]pyridines | General | Bulky groups (e.g., Naphthyl) | Decreased potency | acs.org |
| Benzofuro[2,3-b]pyridines | General | Smaller alkyl groups (e.g., Isopropyl) | Enhanced activity | acs.org |
Role of the Ethan-1-amine Side Chain in Modulating Receptor/Enzyme Interactions
The ethan-1-amine side chain of 1-{furo[3,2-c]pyridin-2-yl}ethan-1-amine is a critical component for its interaction with biological targets. Modifications to this side chain can significantly alter the compound's affinity and selectivity for receptors and enzymes.
The structure of the amine moiety is fundamental to the biological activity of many pharmacologically active compounds. The amine group often forms key interactions, such as ionic bonds and hydrogen bonds, with the target protein. vu.nl For aminergic G protein-coupled receptors (GPCRs), a common target for such compounds, a conserved aspartate residue in transmembrane helix 3 (D3x32) typically forms an ionic interaction with the protonated amine of the ligand. vu.nl
Variations in the structure of the amine moiety, such as changing the substitution pattern on the nitrogen atom or altering the length and flexibility of the chain connecting it to the core, can have profound effects on activity. For instance, in related pyrrolo[3,4-c]pyridine derivatives, the potency was found to be dependent on the length of the alkyl chain substituent on the amine, with ethyl and propyl chains showing increased activity compared to a methyl group. mdpi.com
Chirality, or the "handedness" of a molecule, can have a significant impact on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit different pharmacological and toxicological properties due to their differential interactions with chiral biological macromolecules like proteins and nucleic acids.
While specific studies on the chirality of this compound are not extensively detailed in the provided search results, the principle of stereoselectivity is well-established in medicinal chemistry. For example, in chiral secondary amine organocatalysts, the direction of pyramidalization of the enamine nitrogen has a significant effect on reactivity, with endo-pyramidalized enamines being more reactive than their exo-pyramidalized counterparts. nih.gov This highlights the importance of the three-dimensional arrangement of atoms in determining chemical and, by extension, biological activity. The synthesis of enantiopure pyridin-3-ones and their conversion to chiral pyridines underscores the importance of stereochemistry in creating specific biologically active molecules. nih.gov
Comparative SAR Analysis with Related Heterocyclic Systems (e.g., Thieno[3,2-c]pyridine)
Comparing the SAR of furo[3,2-c]pyridine derivatives with related heterocyclic systems, such as thieno[3,2-c]pyridines, provides valuable insights into the role of the heteroatom in the five-membered ring (oxygen in furan (B31954) vs. sulfur in thiophene).
Studies have shown that both thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine ring systems can serve as pharmacophores for potential antipsychotic activity. nih.gov Derivatives of both series have demonstrated significant activity in various behavioral models of antipsychotic efficacy. nih.gov However, despite their structural similarity, these two heterocyclic systems likely employ different mechanisms to achieve their biological effects. nih.gov
For instance, while both thieno- and furo[3,2-c]pyridine derivatives showed potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, their interaction with the dopamine (B1211576) D2 receptor was weak. nih.gov Furthermore, electrophysiological studies revealed that lead compounds from each series had distinct effects on dopamine neurons. nih.gov This suggests that the nature of the heteroatom in the fused ring system significantly influences the pharmacological profile of the compounds.
| Heterocyclic System | Biological Target Affinity | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Furo[3,2-c]pyridine | Potent for 5-HT1 and 5-HT2 receptors; weak for D2 receptors | Distinct effects on dopamine neurons | nih.gov |
| Thieno[3,2-c]pyridine | Potent for 5-HT1 and 5-HT2 receptors; weak for D2 receptors | Different effects on dopamine neurons compared to furo[3,2-c]pyridine derivatives | nih.gov |
Biological Activity and Pharmacological Potential of 1 Furo 3,2 C Pyridin 2 Yl Ethan 1 Amine and Its Analogs
General Biological Activities Associated with Furo[3,2-c]pyridine (B1313802) Scaffolds
The unique arrangement of a furan (B31954) ring fused to a pyridine (B92270) ring imparts specific physicochemical properties that allow for diverse interactions with biological targets. Research into this scaffold has revealed a broad spectrum of pharmacological potential.
Derivatives of the furo[3,2-c]pyridine scaffold have demonstrated notable antimicrobial properties. Studies have shown that certain synthesized compounds exhibit moderate to good activity against various plant-pathogenic bacteria and filamentous fungi. For instance, specific derivatives have been effective against the bacteria Xanthomonas sp. and Erwinia amylovora, as well as the fungi Pyrenophora avenae and Fusarium graminearum. Furthermore, more complex, multi-fused compounds built upon a furo[3,2-b]pyridine (B1253681) core have shown high inhibitory action against fungal strains and good inhibitory effects against a range of microorganisms. researchgate.net
| Compound Class | Target Microorganism | Observed Activity | Source |
|---|---|---|---|
| Furo[3,2-c]pyridine derivatives | Xanthomonas sp. (Bacteria) | Moderate to Good | |
| Furo[3,2-c]pyridine derivatives | Erwinia amylovora (Bacteria) | Moderate to Good | |
| Furo[3,2-c]pyridine derivatives | Pyrenophora avenae (Fungus) | Moderate to Good | |
| Furo[3,2-c]pyridine derivatives | Fusarium graminearum (Fungus) | Moderate to Good | |
| Annulated Furo[3,2-b]pyridines | Various Fungal Strains | High Inhibition | researchgate.net |
The pyridine nucleus, particularly when fused with other heterocyclic rings, is a recognized pharmacophore in the development of antiviral agents. researchgate.netresearchgate.net Extensive research on pyridine derivatives has demonstrated significant antiviral activity against a wide array of viruses. These include human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), respiratory syncytial virus (RSV), and cytomegalovirus (CMV). researchgate.net The mechanism of action for these compounds often involves the inhibition of key viral enzymes or replication processes. While much of the research encompasses a broad range of pyridine-containing heterocycles, the furo[3,2-c]pyridine scaffold falls within this class of compounds being investigated for potential antiviral applications.
The furo[3,2-c]pyridine scaffold and its isomers are prominent in the design of potential anticancer agents. nih.govbenthamdirect.com Studies on 2-substituted furo[3,2-b]pyridine derivatives have shown encouraging growth inhibition against human breast cancer cell lines, including MDA-MB-231 and MCF-7. nih.govbenthamdirect.com Similarly, other furopyridine derivatives have been evaluated for their anti-proliferative activity against a panel of human cancer cell lines, showing significant inhibition. nih.gov For example, certain furopyridine compounds have demonstrated cytotoxicity against colon cancer (HCT-116), breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines. nih.gov
| Compound Class | Cancer Cell Line | Reported IC₅₀ | Source |
|---|---|---|---|
| Furo[2,3-b]pyridine (B1315467) derivative (14) | HCT-116 (Colon) | < 40.0 µM | nih.gov |
| Furopyridine derivatives | MCF-7 (Breast) | 19.3–55.5 µM | nih.gov |
| Furopyridine derivatives | HepG2 (Liver) | 22.7–44.8 µM | nih.gov |
| Furopyridine derivatives | A549 (Lung) | 36.8–70.7 µM | nih.gov |
| Furo[3,2-b]pyridine derivative (3b) | MDA-MB-231 (Breast) | Data not specified | nih.govbenthamdirect.com |
| Furo[3,2-b]pyridine derivative (3b) | MCF-7 (Breast) | Data not specified | nih.govbenthamdirect.com |
Enzyme Inhibition Profiles
A significant area of research for furo[3,2-c]pyridine analogs involves their ability to act as inhibitors of various enzymes, particularly protein kinases, which are crucial in cellular signaling pathways.
The furo[3,2-b]pyridine core, an isomer of the title compound's scaffold, has been identified as a privileged structure for developing potent and highly selective kinase inhibitors. sci-hub.senih.gov
CLK Inhibition : A substantial body of research has focused on 3,5-disubstituted furo[3,2-b]pyridines as potent, cell-active, and highly selective inhibitors of cdc-like kinases (CLKs), particularly CLK1, CLK2, and CLK4. sci-hub.seresearchgate.netnih.gov These kinases are involved in the regulation of pre-mRNA splicing. The inhibitor known as MU1210, which is based on this scaffold, is recognized as a quality chemical probe for CLK1/2/4. researchgate.net It exhibits potent inhibition with IC₅₀ values in the low nanomolar range. researchgate.net
Other Kinase Inhibition : The versatility of the scaffold allows for optimization against other kinases. Analogs have been developed as highly selective inhibitors of Homeodomain-interacting protein kinases (HIPKs). sci-hub.senih.gov Furo[2,3-b]pyridine derivatives have demonstrated inhibitory activity against Cyclin-dependent kinase 2 (CDK2), Lck, and Akt kinases. nih.gov Additionally, certain furo[3,2-b]pyridines have shown inhibitory effects on the enzyme SIRT1, which is linked to their anticancer properties. nih.govbenthamdirect.com Research on related hydrogenated furo[3,2-c]pyridine skeletons suggests potential for Janus kinase 2 (JAK2) inhibition.
PDE4 Inhibition : While direct inhibition of Phosphodiesterase 4 (PDE4) by furo[3,2-c]pyridines is not extensively documented, research on the closely related pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold has identified potent PDE4 inhibitors. researchgate.net PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP) and is a target for treating inflammatory diseases. researchgate.net
| Enzyme Target | Scaffold | Example Inhibitor | Potency (IC₅₀) | Source |
|---|---|---|---|---|
| CLK1 | Furo[3,2-b]pyridine | MU1210 | 8 nM | researchgate.net |
| CLK2 | Furo[3,2-b]pyridine | MU1210 | 20 nM | researchgate.net |
| CLK4 | Furo[3,2-b]pyridine | MU1210 | 12 nM | researchgate.net |
| HIPKs | Furo[3,2-b]pyridine | MU135, MU1787 | Data not specified | nih.gov |
| CDK2/cyclin A2 | Furo[2,3-b]pyridine | Compound 14 | 0.93 µM | nih.gov |
| SIRT1 | Furo[3,2-b]pyridine | Compound 3b | Data not specified | nih.govbenthamdirect.com |
| JAK2 | Hydrogenated Furo[3,2-c]pyridine | Not specified | Data not specified | |
| PDE4 | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Not specified | Data not specified | researchgate.net |
While kinase inhibition is a well-documented activity for the furo[3,2-c]pyridine scaffold and its isomers, its interaction with other enzyme classes, such as Phospholipase A₂, is not extensively reported in the available scientific literature. Further research is required to explore the inhibitory potential of these compounds against a broader range of enzymatic targets.
Receptor Agonism/Antagonism Studies
Analogs built upon the furo[3,2-c]pyridine scaffold have been systematically evaluated for their ability to modulate various G-protein coupled receptors (GPCRs), which are critical targets in neuropharmacology.
Certain analogs of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine have been identified as a novel series of selective kappa (κ)-opioid receptor agonists. The potency of these compounds is particularly sensitive to the chemical nature of the basic moiety attached to the core structure. For instance, in studies utilizing rabbit vas deferens, a tissue model specific for κ-opioid receptor activity, the introduction of a hydroxyl group to a pyrrolidine (B122466) substituent resulted in a significant increase in potency.
One study highlighted that the 3-pyrrolidinol (B147423) analog was approximately five times more potent than its corresponding pyrrolidine counterpart, demonstrating the critical role of specific structural modifications in optimizing receptor interaction.
Table 1: Kappa-Opioid Receptor Agonist Activity of Furo[3,2-c]pyridine Analogs
| Compound | Structure | IC50 (nM) in Rabbit Vas Deferens |
|---|---|---|
| Pyrrolidine Analog | 5-(Arylacetyl)-4-[(pyrrolidin-1-yl)methyl]furo[3,2-c]pyridine | 15 |
| 3-Pyrrolidinol Analog | 5-(Arylacetyl)-4-[(3-hydroxypyrrolidin-1-yl)methyl]furo[3,2-c]pyridine | 2.7 |
The interaction of furo[3,2-c]pyridine derivatives with adrenoceptors has also been an area of investigation. While direct and extensive studies on α2-adrenoceptor antagonism for this specific class are not widely documented, research on related pyridine compounds suggests potential activity at these receptors. Some studies on arylpiperazine derivatives of furo[3,2-c]pyridines note their metabolic evaluation at alpha-adrenergic receptors. nih.gov This suggests that the furo[3,2-c]pyridine scaffold can be directed to interact with adrenergic systems, although this is not as extensively characterized as its activity at other CNS receptors.
The furo[3,2-c]pyridine ring system has been identified as a promising new pharmacophore for developing agents with potential antipsychotic activity. nih.gov Research into arylpiperazine derivatives incorporating this scaffold has revealed potent affinity for serotonin (B10506) receptors, coupled with a notably weaker interaction with dopamine (B1211576) D2 receptors. nih.gov
Key findings include:
Serotonin Receptors : Furo[3,2-c]pyridine derivatives have demonstrated high affinity for both 5-HT1 and 5-HT2 serotonin receptor subtypes. nih.gov Further studies on related fused furopyrimidine systems have identified compounds that appear to be dual inhibitors of the serotonin transporter (SERT) and the 5-HT1A receptor. nih.gov
Dopamine Receptors : In contrast to their potent effects on serotonin receptors, the interaction of these molecules with the dopamine D2 receptor is generally weak. nih.gov
This receptor profile—high affinity for serotonin receptors and low affinity for dopamine D2 receptors—is a hallmark of several atypical antipsychotic medications. Electrophysiological studies have confirmed that these compounds can distinctly affect dopamine neurons, suggesting a mechanism of action that differs from traditional antipsychotics and may offer a different balance of efficacy and side effects. nih.gov
Table 2: Receptor Binding Profile of Furo[3,2-c]pyridine Analogs
| Receptor Target | Observed Activity | Reference |
|---|---|---|
| Serotonin 5-HT1 | Potent Affinity | nih.gov |
| Serotonin 5-HT2 | Potent Affinity | nih.gov |
| Dopamine D2 | Weak Interaction | nih.gov |
| SERT and 5-HT1A | Dual Inhibition (in related systems) | nih.gov |
Phenotypic Screening and Observed Biological Effects
Beyond specific receptor binding assays, phenotypic screening and other biological evaluations of furo[3,2-c]pyridine analogs and related furopyridine isomers have uncovered a wide spectrum of pharmacological effects, including cytotoxic, neurotropic, and antiviral activities.
Anticancer and Cytotoxic Potential: Several studies have highlighted the potential of the furopyridine scaffold in oncology.
A series of novel furan[3,2-c]pyridine derivatives demonstrated significant in vitro anti-tumor activity against esophageal cancer cell lines (KYSE70 and KYSE150). mdpi.com One of the most potent compounds achieved a 99% inhibition of cell growth at a concentration of 20.00 µg/mL, with an IC₅₀ value of 0.655 µg/mL after 48 hours against the KYSE150 cell line. mdpi.com
Related isomers, such as furo[2,3-b]pyridines, have also been investigated as potential anticancer agents, with derivatives showing potent cytotoxic activities against breast cancer cell lines (MCF-7 and MDA-MB-231). cncb.ac.cn
Table 3: Cytotoxic Activity of a Furo[3,2-c]pyridine Analog (Compound 4c)
| Cell Line | Exposure Time | IC50 (µg/mL) |
|---|---|---|
| KYSE150 (Esophageal Cancer) | 24 hours | 0.888 |
| 48 hours | 0.655 |
Neurotropic Effects: The demonstrated activity of furo[3,2-c]pyridine analogs at key CNS receptors translates into observable neurotropic effects in broader biological assays. Studies on complex heterocyclic systems derived from furopyridines have identified compounds with anticonvulsant, anxiolytic, and antidepressant effects, further supporting the potential of this scaffold in developing novel CNS-active agents. nih.gov
Antiviral and Antimicrobial Activity: The versatility of the furopyridine core extends to anti-infective properties.
Natural products containing a chromeno[3,2-c]pyridine fragment, which includes the furo[3,2-c]pyridine core, are known to exhibit antimicrobial and antiviral activities. nih.gov
Specific alkaloids with this structure isolated from plants have shown high antirotavirus activity and activity against the tobacco mosaic virus. nih.gov
Other related isomers, such as furo[2,3-d]pyrimidines, have also been found to possess antimicrobial activity. researchgate.net
Analgesic Properties: Compounds containing fused furan and pyridine ring systems have also been explored for their analgesic potential. For example, certain benzofuro[3,2-d]pyrimidinones, which share structural similarities, were found to attenuate thermal and mechanical allodynia in a rat model of neuropathy, indicating potential analgesic effects. researchgate.net
Mechanistic Investigations of Biological Interactions for 1 Furo 3,2 C Pyridin 2 Yl Ethan 1 Amine Analogs
Elucidation of Molecular Targets and Binding Modes
Research into the analogs of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine has identified several key molecular targets, including protein kinases and central nervous system receptors. The specific interactions with these targets are crucial for their biological effects.
Protein Kinase Inhibition: A primary area of investigation for furopyridine derivatives is their role as protein kinase inhibitors. Various analogs have shown potent activity against several kinases implicated in cancer and other diseases.
Cyclin-Dependent Kinase 2 (CDK2): Analogs featuring a furo[2,3-b]pyridine (B1315467) core have been identified as potent inhibitors of the CDK2/cyclin A2 enzyme complex. nih.gov Molecular docking studies suggest that these compounds occupy the ATP-binding site of the CDK2 enzyme, exhibiting a binding mode similar to that of reference inhibitors like roscovitine. nih.gov
Epidermal Growth Factor Receptor (EGFR): A furan[3,2-c]pyridine derivative, compound 4c , was predicted through molecular docking to bind to EGFR. The model suggests that the furan (B31954) ring of the parent compound is involved in π-stacking with the amino acid residue Trp880, while the carbonyl group of the pyridinone moiety forms hydrogen bonds with residues Arg841 and Lys913. mdpi.com
c-Met Kinase: The pyridine (B92270) scaffold, a component of the furopyridine system, has been associated with the inhibition of the c-Met receptor tyrosine kinase.
Janus Kinase 2 (JAK2): Tetrahydrofuro[3,2-c]pyridine derivatives have demonstrated excellent in vitro inhibitory activity against JAK2. beilstein-journals.org
Cdc-like Kinases (CLKs): The related furo[3,2-b]pyridine (B1253681) core has been identified as a novel scaffold for potent and highly selective inhibitors of CLKs. nih.gov Crystal structures have revealed that these inhibitors can engage with the back pocket of the kinase, an interaction that enhances selectivity compared to compounds that only bind to the more conserved hinge region. researchgate.net
Receptor Binding: Arylpiperazine derivatives containing a furo[3,2-c]pyridine (B1313802) ring system have been synthesized and evaluated for their potential as antipsychotic agents. These studies revealed a strong binding affinity for serotonin (B10506) receptors. nih.gov
Serotonin 5-HT1 and 5-HT2 Receptors: Furo[3,2-c]pyridine derivatives have shown potent affinity for both 5-HT1 and 5-HT2 receptors. nih.gov
Dopamine (B1211576) D2 Receptors: In contrast to their high affinity for serotonin receptors, the interaction of these molecules with the dopamine D2 receptor was found to be weak. nih.gov
Other Enzyme Inhibition:
Cholinesterases and Monoamine Oxidases: Furo[3,2-c]coumarins, which contain a related structural motif, have been tested as inhibitors of enzymes relevant to Alzheimer's disease. These compounds were found to be low-micromolar inhibitors of acetylcholinesterase (AChE) and some showed highly selective, submicromolar activity against monoamine oxidase B (MAO-B). nih.govresearchgate.net Docking simulations for one of the lead compounds suggested a mixed-type binding kinetic. nih.govresearchgate.net
Cellular Pathway Modulation Studies
The interaction of furo[3,2-c]pyridine analogs with their molecular targets leads to the modulation of critical cellular signaling pathways, which is fundamental to their therapeutic potential.
Research indicates that these compounds can influence pathways involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT). consensus.appresearchgate.net For instance, the inhibition of kinases like EGFR and CDK2 can disrupt signaling cascades that are often hyperactive in cancer cells, leading to a halt in cell cycle progression and proliferation. nih.govmdpi.com
Furthermore, analogs based on the closely related furo[3,2-b]pyridine scaffold have been identified as efficient modulators of the Hedgehog signaling pathway. nih.gov This pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development of various cancers. Profiling of certain 3,5,7-trisubstituted furo[3,2-b]pyridines revealed their ability to modulate this pathway at sub-micromolar concentrations. nih.gov The apoptosis-inducing potential has also been noted for some furo[3,2-b]pyridine derivatives in MCF-7 breast cancer cells. researchgate.net
In Vitro Efficacy and Selectivity Assessments
The biological activity of this compound analogs has been quantified through various in vitro assays, which provide data on their potency (often expressed as IC₅₀ values) and selectivity against different cell lines and enzymes.
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of furopyridine derivatives against a range of human cancer cell lines.
For example, a series of furan[3,2-c]pyridine derivatives were evaluated for their anti-tumor activity against esophageal cancer cell lines KYSE70 and KYSE150. One compound in particular, 4c , showed exceptional cytotoxicity, achieving a 99% inhibition of cell growth at a concentration of 20.00 µg/mL and exhibiting an IC₅₀ value of 0.655 µg/mL after 48 hours. mdpi.com Similarly, derivatives of the isomeric furo[2,3-b]pyridine scaffold have shown significant inhibition against HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines. nih.gov
| Compound Class | Cell Line | Cancer Type | IC₅₀ | Source |
|---|---|---|---|---|
| Furan[3,2-c]pyridine derivative (4c) | KYSE70 & KYSE150 | Esophageal | 0.655 µg/mL (48h) | mdpi.com |
| Furo[2,3-b]pyridine derivatives | HCT-116 | Colon | 31.3–49.0 µM | nih.gov |
| MCF-7 | Breast | 19.3–55.5 µM | nih.gov | |
| HepG2 | Liver | 22.7–44.8 µM | nih.gov | |
| A549 | Lung | 36.8–70.7 µM | nih.gov | |
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivative | Neuro-2a | Neuroblastoma | 3.6 µM | mdpi.com |
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivative | Neuro-2a | Neuroblastoma | 5.8 µM | mdpi.com |
Enzyme Inhibition: The potency of furopyridine analogs as enzyme inhibitors has also been well-documented. A derivative of furo[2,3-b]pyridine, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) , was found to be a potent inhibitor of CDK2/cyclin A2. nih.gov In another study, furo[3,2-c]coumarins demonstrated selective inhibition of cholinesterases and monoamine oxidases. nih.govresearchgate.net
| Compound Class | Target Enzyme | IC₅₀ | Source |
|---|---|---|---|
| Furo[2,3-b]pyridine and related derivatives | CDK2/cyclin A2 | 0.24 µM | nih.gov |
| 0.50 µM | nih.gov | ||
| 0.57 µM | nih.gov | ||
| 0.65 µM | nih.gov | ||
| 0.93 µM | nih.gov | ||
| Furo[3,2-c]coumarin derivative (3d) | hAChE | 4.1 µM | nih.govresearchgate.net |
| hMAO-B | 561 nM | nih.govresearchgate.net |
These in vitro assessments are critical for establishing the structure-activity relationships (SAR) within the furo[3,2-c]pyridine class, guiding the design of more potent and selective analogs for potential therapeutic applications.
Computational and Theoretical Chemistry Studies of 1 Furo 3,2 C Pyridin 2 Yl Ethan 1 Amine
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of heterocyclic compounds like those based on the furo[3,2-c]pyridine (B1313802) core. These theoretical investigations help in predicting molecular stability, reactivity, and spectroscopic properties.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. For derivatives of the furo[3,2-c]pyridine class, DFT calculations are employed to find the equilibrium geometry, which corresponds to the minimum energy state on the potential energy surface. These calculations can also shed light on conformational dynamics. For instance, in a study on a multivalent furo[3,2-c]pyridine derivative, DFT calculations were successfully used to confirm the rotational energy barrier between two major conformers, providing values that were in convincing agreement with experimental NMR data. researchgate.net
The electronic structure of a molecule dictates its chemical properties. Analysis of the distribution of electrons within the optimized geometry of a furo[3,2-c]pyridine derivative reveals key information about its bonding, aromaticity, and charge distribution.
Table 1: Representative Bond Lengths and Angles for Furo[3,2-c]pyridine Core (Illustrative) This table is illustrative, based on general principles of heterocyclic chemistry, as specific experimental or calculated data for 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine is not available.
| Parameter | Typical Value | Description |
|---|---|---|
| C-O (Furan) | ~1.37 Å | Carbon-Oxygen single bond in the furan (B31954) ring. |
| C=C (Furan) | ~1.36 Å | Carbon-Carbon double bond in the furan ring. |
| C-N (Pyridine) | ~1.34 Å | Carbon-Nitrogen bond within the pyridine (B92270) ring. |
| C-C (Pyridine) | ~1.39 Å | Aromatic Carbon-Carbon bond in the pyridine ring. |
| C-O-C Angle | ~106° | Bond angle within the furan ring. |
| C-N-C Angle | ~117° | Bond angle within the pyridine ring. |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For aromatic heterocyclic systems, this gap is also related to electronic transitions and can be correlated with photophysical properties.
Table 2: Frontier Molecular Orbital Energies (Illustrative Data) This table presents illustrative values to explain the concept. Actual values for this compound would require specific DFT calculations.
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -6.5 eV | Region of electron donation (nucleophilic character). |
| LUMO | -1.2 eV | Region of electron acceptance (electrophilic character). |
| Energy Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. An MEP map displays regions of varying electrostatic potential on the electron density surface.
In a computational study of the related compound Furo[3,2-c]pyridine-2-carbaldehyde, MEP analysis revealed distinct areas of positive and negative potential.
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For the furo[3,2-c]pyridine scaffold, these regions are typically located around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the furan ring.
Positive Regions (Blue): These areas are electron-poor and are potential sites for nucleophilic attack. For the carbaldehyde analogue, these are concentrated around the hydrogen atoms.
For this compound, the amine group (-NH2) would introduce another region of high electron density, making it a likely site for interaction with electrophiles or participation in hydrogen bonding.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a potential drug molecule (ligand) binds to the active site of a protein (receptor).
Studies on the broader class of furopyridines have successfully used molecular docking to investigate their potential as therapeutic agents. For example, in a study focused on discovering new Cyclin-Dependent Kinase 2 (CDK2) inhibitors, molecular docking was performed on a series of furopyridine derivatives. nih.gov The results suggested that the compounds had a binding mode similar to that of a known reference inhibitor within the CDK2 active site. nih.gov Such studies help to rationalize the observed biological activity and guide the design of more potent inhibitors by identifying key interactions like hydrogen bonds and hydrophobic contacts. For this compound, docking studies could predict its binding affinity and mode of interaction with various biological targets, leveraging the hydrogen-bonding capability of its amine group and the aromatic nature of its fused ring system.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties, electronic properties, etc.) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.
The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods to build a predictive equation. In the aforementioned study on furopyridine derivatives as CDK2 inhibitors, a statistically significant 2D-QSAR model was generated. nih.gov This model helped to determine the structural requirements that control the inhibitory activity, providing valuable insights for the design of new analogues with improved potency. nih.gov For a series of compounds including this compound, a QSAR study could identify which structural features—such as the size of substituents, electronic properties, or hydrophobicity—are most important for a specific biological effect.
Predictive Capabilities and Model Validation
Computational models offer a powerful approach to predict the physicochemical properties and biological activities of chemical compounds like this compound, reducing the need for extensive experimental work. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are pivotal in this regard. These models establish a mathematical correlation between the structural or property descriptors of a molecule and its activity or a specific property. nih.gov
For amine-based compounds, predictive models have been successfully developed for various properties. For instance, mathematical models can accurately predict physicochemical properties such as density and viscosity for aqueous amine solutions. usn.noliu.se Models like the Eyring-NRTL (Non-Random-Two Liquid) have shown better correlation for viscosity compared to others like the Redlich-Kister correlation. usn.noliu.se Furthermore, QSPR models have been created to predict the oxidative degradation rates of amines based on their chemical structures, which is crucial for industrial applications. nih.gov These models often use descriptors derived from quantum chemical calculations, such as dipole moment, pKₐ values, and topological descriptors. nih.gov
The development of a robust predictive model is contingent on rigorous validation to ensure its reliability, predictability, and robustness. basicmedicalkey.com Validation is a critical step to ascertain the confidence in the predictions for new, untested compounds. basicmedicalkey.comnih.gov The validation process is typically divided into two main strategies:
Internal Validation: This process uses the initial dataset (the training set) to assess the model's stability and robustness. basicmedicalkey.com A common technique is the leave-one-out (LOO) cross-validation, which systematically removes one compound from the training set, rebuilds the model, and predicts the activity of the removed compound. mdpi.com The consistency of these predictions provides a measure of the model's internal consistency.
External Validation: This is considered the most stringent test of a model's predictive power. mdpi.com It involves using the model to predict the properties of a set of compounds (the test set) that were not used in the model's development. nih.gov The correlation between the predicted and actual values for the test set demonstrates the model's ability to generalize to new chemical entities. mdpi.com
Various statistical parameters are employed to quantify the performance of these models during validation.
Table 1: Key Statistical Parameters for QSAR/QSPR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 mdpi.com |
| Q² (or r²_cv) | Cross-validated correlation coefficient from internal validation (e.g., LOO). | > 0.5 mdpi.com |
| r²_pred | Predictive r² for the external test set. Measures the predictive power of the model. | > 0.5 mdpi.com |
For a hypothetical QSAR model for this compound and its analogs, these validation metrics would be essential to establish its credibility for predicting biological activity or specific physicochemical properties.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Understanding the intermolecular interactions within the crystal structure of this compound is crucial for comprehending its solid-state properties, such as stability, solubility, and packing. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions in a crystalline environment. tandfonline.comresearchgate.net
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. This surface can be mapped with various properties, such as dnorm, shape index, and curvedness, to highlight specific intermolecular contacts.
The dnorm surface visualizes close intermolecular contacts by mapping the normalized contact distance. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds and other close interactions.
A more quantitative insight is provided by the 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (di) versus the nearest atom nucleus outside the surface (de). tandfonline.com This plot summarizes all intermolecular contacts and allows for the deconstruction of the full fingerprint into contributions from different atom pairs (e.g., H···H, C···H, O···H).
While a specific crystal structure for this compound is not available in the reviewed literature, analysis of related N-heterocyclic compounds provides insight into the likely nature of its intermolecular interactions. tandfonline.comiucr.org For such compounds, the crystal packing is often dominated by a combination of hydrogen bonds and weaker van der Waals forces.
Given the structure of this compound, which contains a pyridine nitrogen, a furan oxygen, and an amine group, several key interactions would be anticipated:
N-H···N Hydrogen Bonds: The amine group can act as a hydrogen bond donor to the pyridine nitrogen of an adjacent molecule.
N-H···O Hydrogen Bonds: The amine group can also donate a hydrogen bond to the furan oxygen atom.
H···H Contacts: These are generally the most abundant contacts and represent a significant portion of the van der Waals forces. iucr.org
π–π Stacking: The aromatic furo[3,2-c]pyridine core could participate in π–π stacking interactions with neighboring molecules. iucr.org
The relative contributions of these interactions can be quantified from the 2D fingerprint plot. A hypothetical breakdown for this compound, based on analyses of similar heterocyclic structures, is presented below. iucr.org
Table 2: Hypothetical Contribution of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 40 - 50% |
| O···H / H···O | 15 - 25% |
| C···H / H···C | 10 - 20% |
| N···H / H···N | 5 - 15% |
| C···C (π–π stacking) | 1 - 5% |
| Other | < 5% |
This quantitative analysis of intermolecular forces is vital for crystal engineering and for understanding the relationship between the molecular structure and the macroscopic properties of the compound.
Future Research Directions and Translational Perspectives for 1 Furo 3,2 C Pyridin 2 Yl Ethan 1 Amine Derivatives
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is crucial for exploring the chemical space around the 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine core. While classical methods exist, future research will likely focus on more innovative and efficient strategies.
Cascade Reactions: One promising avenue is the use of cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, thereby increasing efficiency. semanticscholar.org An example of such a process involves a Sonogashira reaction followed by a 5-endo-dig cyclization to construct the furo[3,2-c]pyridine (B1313802) skeleton. semanticscholar.org Future work could adapt these methodologies to incorporate the ethan-1-amine side chain or introduce it in a subsequent step.
Pictet-Spengler Reaction: The Pictet-Spengler reaction offers a powerful tool for synthesizing tetrahydrofuro[3,2-c]pyridines. nih.gov This reaction typically involves the condensation of a furan-containing amine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.gov Research into asymmetric variants of this reaction could provide enantiomerically pure building blocks for chiral derivatives of this compound.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. Developing a multicomponent reaction to directly assemble the substituted furo[3,2-c]pyridine core would be a significant advancement, enabling the rapid generation of diverse compound libraries for biological screening.
| Synthetic Strategy | Description | Potential Advantages |
| Cascade Reactions | A sequence of intramolecular reactions where the product of the first reaction is the substrate for the next. | High atom economy, reduced waste, and fewer purification steps. semanticscholar.org |
| Pictet-Spengler Reaction | A cyclization reaction between a β-arylethylamine and an aldehyde or ketone. | Provides access to tetrahydrofuro[3,2-c]pyridine scaffolds, which can be further functionalized. nih.gov |
| Multicomponent Reactions | A reaction where three or more starting materials react to form a single product. | High efficiency, convergence, and diversity of products. |
Advanced SAR and Ligand Design Strategies
A systematic exploration of the Structure-Activity Relationships (SAR) is fundamental to optimizing the therapeutic potential of this compound derivatives. Future efforts will likely employ a combination of traditional medicinal chemistry approaches and modern ligand design strategies.
Substituent Effects: A thorough investigation into the impact of substituents on the furan (B31954), pyridine (B92270), and ethanamine moieties is necessary. For instance, in related furo[3,2-c]pyridine derivatives with antipsychotic potential, the nature and length of the linker between the core and a terminal arylpiperazine group significantly influence receptor affinity. nih.gov Similarly, for kinase inhibitors, specific substitutions on the furo[3,2-b]pyridine (B1253681) scaffold have been shown to be critical for achieving high selectivity. sci-hub.se
Isosteric Replacement: The replacement of key functional groups with isosteres can lead to improved pharmacokinetic or pharmacodynamic properties. For example, replacing a metabolically labile group with a more stable isostere could enhance the compound's half-life. The furo[2,3-b]pyridine (B1315467) core has been successfully used as an isosteric replacement for the azaindole scaffold in kinase inhibitors. mdpi.com
Fragment-Based Drug Discovery (FBDD): FBDD could be employed to identify small molecular fragments that bind to specific pockets of a biological target. These fragments can then be grown or linked together to create more potent and selective ligands based on the this compound scaffold.
Identification of New Biological Targets and Pathways
The furo[3,2-c]pyridine scaffold has already been associated with a range of biological activities, suggesting that its derivatives may interact with multiple biological targets.
Kinase Inhibition: Several studies have highlighted the potential of furopyridines as kinase inhibitors. For example, a tetrahydrofuro[3,2-c]pyridine derivative has demonstrated excellent in vitro inhibitory activity against JAK2. nih.gov Other furopyridine isomers have been identified as potent and selective inhibitors of cdc-like kinases (CLKs) and have shown activity against CDK2. sci-hub.senih.gov Future research should screen this compound derivatives against a broad panel of kinases to identify new anticancer and anti-inflammatory agents.
GPCR Modulation: Furo[3,2-c]pyridine derivatives have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weaker interactions at dopamine (B1211576) D2 receptors, suggesting potential as antipsychotic agents. nih.gov Additionally, a furan derivative of the hydrogenated furo[3,2-c]pyridine core is a potent κ-opioid receptor agonist with excellent antinociceptive activity. nih.gov Screening against a wider range of G-protein coupled receptors (GPCRs) could uncover novel therapeutic applications in neuropsychiatric and other disorders.
Antimicrobial and Antiparasitic Activity: Some furopyridone derivatives have demonstrated potent antituberculosis activity with high selectivity for Mycobacterium tuberculosis. nih.gov Given the urgent need for new antimicrobial and antiparasitic drugs, screening libraries of this compound derivatives against a diverse panel of pathogens is a promising research direction.
| Biological Target Class | Specific Examples | Potential Therapeutic Area |
| Kinases | JAK2, CDK2, CLKs | Cancer, Inflammation nih.govsci-hub.senih.gov |
| GPCRs | Serotonin, Dopamine, κ-Opioid Receptors | Psychosis, Pain Management nih.govnih.gov |
| Infectious Disease Targets | Mycobacterium tuberculosis | Tuberculosis nih.gov |
| Other | Cytotoxic activity against various cancer cell lines | Oncology mdpi.com |
Development of Advanced Computational Models
Computational chemistry can significantly accelerate the drug discovery process by providing insights into ligand-target interactions and predicting the activity of novel compounds.
Molecular Docking: Molecular docking studies can be used to predict the binding mode of this compound derivatives within the active site of their biological targets. This information can guide the design of new analogues with improved affinity and selectivity. Docking studies have been successfully applied to other furopyridine derivatives to understand their interactions with kinases. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org Developing robust QSAR models for this compound derivatives will enable the prediction of the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. wikipedia.org
Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.com A pharmacophore model can be generated based on a set of active compounds or the structure of the ligand-binding site. This model can then be used to screen large virtual libraries for new compounds with the desired activity.
Potential for Derivatization into Polycondensed Systems
The this compound core can serve as a versatile starting material for the synthesis of more complex, polycondensed heterocyclic systems. ias.ac.in Such systems often exhibit unique biological activities and photophysical properties.
Annulation Reactions: The furan and pyridine rings of the core can undergo various annulation reactions to build additional fused rings. For instance, intramolecular cyclization strategies can be employed to construct new heterocyclic rings onto the existing scaffold. nih.gov
Synthesis of Multivalent Systems: The synthesis of molecules containing multiple furo[3,2-c]pyridine units, connected by linkers of varying lengths and flexibility, could lead to compounds with enhanced binding affinity or the ability to interact with multiple targets simultaneously. semanticscholar.org The preparation of bifuro[3,2-c]pyridine derivatives has already been reported, demonstrating the feasibility of this approach. semanticscholar.org
Access to Novel Scaffolds: By strategically functionalizing the this compound core, it can be used as a key intermediate in the synthesis of novel, complex polycyclic systems that are not easily accessible by other means. This could open up new areas of chemical space for drug discovery.
Q & A
Q. What are the established synthetic methodologies for preparing 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine?
Synthesis typically involves multi-step routes:
- Intermediate preparation : Starting with furan-2-carbaldehyde, 3-(furan-2-yl)acrylic acid is synthesized via Perkin reaction conditions.
- Cyclization : Conversion to azide intermediates followed by thermal cyclization in high-boiling solvents (e.g., diphenyl ether) yields furo[3,2-c]pyridin-4(5H)-one derivatives.
- Functionalization : Chlorination (e.g., using POCl₃) or Suzuki coupling with aryl boronic acids introduces substituents on the pyridine ring .
Q. What spectroscopic techniques are used to characterize this compound?
- 1H/13C NMR : Resolves aromatic protons and carbons, confirming substitution patterns on the furopyridine ring.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies amine (-NH₂) and heterocyclic functional groups .
Q. How is the purity of the compound assessed during synthesis?
- HPLC : Monitors purity (>95%) by retention time analysis.
- Elemental analysis : Confirms C, H, N composition.
- Melting point determination : Consistency with literature values ensures crystalline purity .
Q. What is the role of hydrochloride salts in enhancing the compound’s solubility?
The hydrochloride form improves aqueous solubility, facilitating biological assays. For example, 1-(3-bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride demonstrates enhanced stability in buffer solutions for in vitro testing .
Advanced Research Questions
Q. How do substituents on the furopyridine ring influence biological activity?
- Electron-withdrawing groups (e.g., Br, Cl) : Enhance antimicrobial activity by increasing electrophilicity, as seen in derivatives active against Xanthomonas sp. and Erwinia amylovora.
- Steric effects : Methyl or trifluoromethyl groups may reduce binding affinity due to steric hindrance, as observed in pyridine-based analogs .
Q. How can researchers address contradictions in reaction outcomes, such as unexpected byproducts?
- Mechanistic analysis : Unexpected products (e.g., 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine during Suzuki coupling) require reaction optimization.
- Analytical tools : Use LC-MS or GC-MS to trace side reactions. Adjust catalysts (e.g., Pd(PPh₃)₄) or solvent systems (e.g., DMF vs. THF) to suppress competing pathways .
Q. What strategies optimize yield in cyclization steps during synthesis?
- Temperature control : Cyclization at 200–220°C in diphenyl ether maximizes ring closure efficiency.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate azide-to-amine conversions.
- Solvent selection : High-boiling solvents prevent premature decomposition .
Q. What are the challenges in scaling up synthesis for research applications?
- Exothermic reactions : Thermal cyclization requires controlled heating to avoid runaway reactions.
- Purification : Column chromatography becomes impractical at larger scales; recrystallization or fractional distillation may substitute.
- Cost : Bromine/fluorine substituents increase reagent expenses, necessitating efficient stoichiometry .
Q. How does the compound’s chirality affect its biological interactions?
- Enantiomer-specific activity : (R)- and (S)-isomers of related pyridinylethanamines show divergent binding to enzymes or receptors.
- Synthesis challenges : Asymmetric catalysis (e.g., chiral ligands in hydrogenation) is required to isolate enantiopure forms .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Predicts binding modes with targets (e.g., bacterial enzymes).
- DFT calculations : Models electronic effects of substituents on reactivity and stability.
- ADMET profiling : Estimates pharmacokinetic properties (e.g., logP for lipophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
